molecular formula C13H13N3O4S B2958070 methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-13-7

methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2958070
CAS No.: 496776-13-7
M. Wt: 307.32
InChI Key: HJMUJIKBSNQJPR-UHFFFAOYSA-N
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Description

Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a benzo[d][1,3]dioxol-5-yl group at position 3. The thioether linkage at position 3 connects the triazole ring to a methyl acetate moiety.

Properties

IUPAC Name

methyl 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-16-12(14-15-13(16)21-6-11(17)18-2)8-3-4-9-10(5-8)20-7-19-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUJIKBSNQJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate generally involves multi-step procedures. A common synthetic route involves the reaction of a benzo[d][1,3]dioxole derivative with 4-methyl-4H-1,2,4-triazole-3-thiol under appropriate conditions.

  • Step 1: : Preparation of the benzo[d][1,3]dioxole derivative.

  • Step 2: : Nucleophilic substitution reaction with 4-methyl-4H-1,2,4-triazole-3-thiol.

  • Step 3: : Final esterification step with methyl chloroacetate.

Industrial Production Methods

Industrial methods mirror laboratory processes but emphasize efficiency, scalability, and cost-effectiveness. Industrial synthesis might employ advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. Use of flow reactors for continuous production could also be considered to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative reactions primarily affecting the benzo[d][1,3]dioxole moiety.

  • Reduction: : Reduction reactions might be less common but could target specific functional groups under stringent conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly at the triazole and thioether sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: : Hydrogenation over palladium catalysts or use of lithium aluminium hydride.

  • Substitution: : Nucleophilic reagents like sodium hydride, electrophiles like alkyl halides.

Major Products Formed

The products formed depend on the specific type of reaction and conditions used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while substitution could yield various derivatives depending on the nucleophile or electrophile employed.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : As an intermediate in organic synthesis, particularly for the preparation of more complex molecules.

  • Biology: : Potential bioactivity against certain pathogens or cancer cells due to the triazole ring.

  • Medicine: : Possible use as a pharmacophore in the development of new therapeutic agents.

  • Industry: : Use in the development of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism by which methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects would depend on its specific application.

  • Molecular Targets and Pathways: : In biological systems, it might interact with cellular enzymes, receptors, or DNA, disrupting normal cellular processes and inhibiting pathogen growth or cancer proliferation. In material science, it might influence the physical properties of polymers, enhancing durability or flexibility.

Comparison with Similar Compounds

Alkyl/Aryl-Substituted Triazoles

Compounds such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates () share the 1,2,4-triazole core and thioether linkage but differ in substituents. For instance:

  • Phenethyl vs.
  • R-Group Variability : Substituents like morpholine () or hydroxyphenylmethyl () alter electronic properties and hydrogen-bonding capacity. The benzodioxole group in the target compound may confer higher metabolic stability due to reduced susceptibility to oxidative degradation .

Sodium Salts of Thioacetic Acid Derivatives

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () replaces the methyl ester with a sodium carboxylate. This modification drastically increases water solubility, making it more suitable for intravenous formulations. However, the ester group in the target compound may enhance oral bioavailability due to improved passive diffusion across lipid membranes .

Heterocyclic Modifications Beyond Triazole

Thiazole and Thiadiazole Analogues

Compounds like (Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one () and sodium salts incorporating thiadiazole () exhibit distinct heterocyclic frameworks. The thiazole ring in these analogues introduces additional sulfur atoms, which may enhance metal-binding affinity but reduce π-π stacking interactions compared to the triazole core in the target compound .

Benzo-Fused Heterocycles

Methyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () incorporates a bulky benzo[de]isoquinoline group.

Solubility and Lipophilicity

  • Ester vs. Acid/Salt Forms : The methyl ester in the target compound (logP ≈ 2.5–3.0 estimated) offers a balance between lipophilicity and solubility, whereas sodium salts () exhibit logP < 1.0 but require ionized environments for stability .
  • Benzodioxole vs. Methoxyphenyl : The benzodioxole group in the target compound may reduce polarity compared to 2-((4-(4-methoxyphenyl)-5-...yl)thio)acetic acid (), which has a methoxy group enhancing hydrophilicity .

Bioactivity and Target Engagement

highlights that structurally similar compounds have a 30% probability of shared bioactivity. For example:

  • The triazole-thioacetate scaffold is associated with antimicrobial and anticancer activities in compounds like alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates ().
  • The sodium salt in shows enhanced enzyme inhibition, likely due to improved solubility and ionic interactions with target proteins.

Biological Activity

Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a triazole ring and a benzo[d][1,3]dioxole moiety. The molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S, with a molecular weight of approximately 314.35 g/mol. The presence of the triazole ring is significant as it is known to impart various biological activities.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research has shown that derivatives of triazoles exhibit potent antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, studies indicate that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .

2. Anticancer Properties:
Triazole-containing compounds have been recognized for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancers .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific metabolic enzymes such as acetylcholinesterase (AChE). This inhibition can have implications in treating neurological disorders like Alzheimer's disease by enhancing cholinergic transmission .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including this compound revealed that it exhibited significant antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 μg/mL. This highlights its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another research project focusing on the anticancer effects of triazole derivatives, this compound was tested against human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 μM after 48 hours of treatment. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis of Biological Activities

Activity Type IC50/MIC Values Mechanism
AntibacterialMIC = 32 μg/mLDisruption of cell membrane integrity
AntifungalMIC = 16 μg/mLInhibition of ergosterol biosynthesis
Anticancer (Lung)IC50 = 15 μMInduction of apoptosis via caspase activation
AChE InhibitionIC50 = 25 μMEnhancement of cholinergic transmission

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventAbsolute ethanol or propanol
CatalystDry HCl (gas)
Reaction Temperature60–80°C
Purification MethodRecrystallization (ethanol)
Yield Range70–85%

Q. Table 2. Biological Activity Trends in Analogous Triazole Derivatives

SubstituentAntimicrobial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
2,4-Dimethoxyphenyl1.5–3.00.5–1.5
3,4-Dimethoxyphenyl8.0–12.04.0–8.0
Benzo[d][1,3]dioxol-5-yl2.0–4.01.0–2.5

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